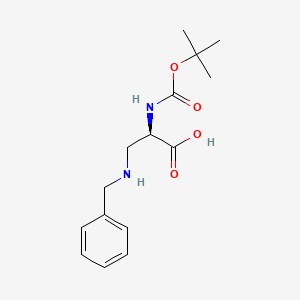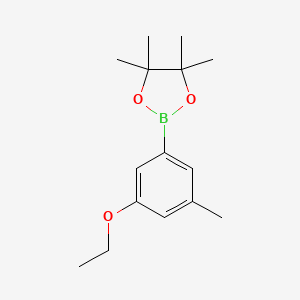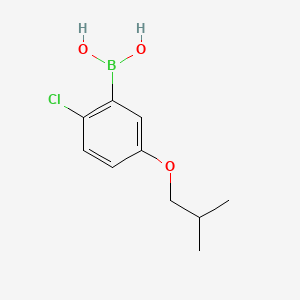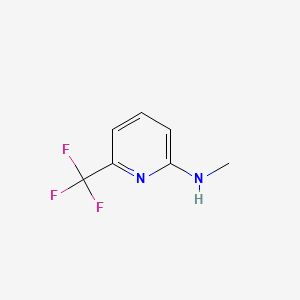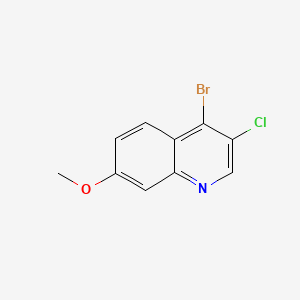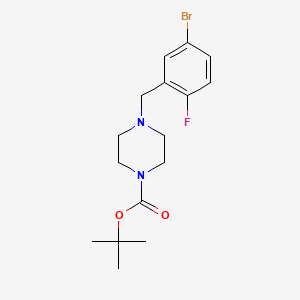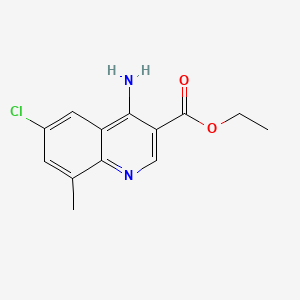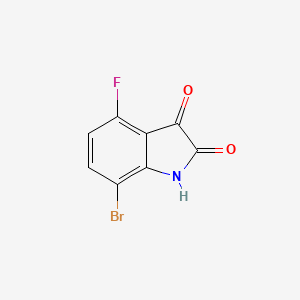
7-Bromo-4-fluoroindoline-2,3-diona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Bromo-4-fluoroindoline-2,3-dione is a chemical compound with the molecular formula C8H3BrFNO2 . It has a molecular weight of 244.02 . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for 7-Bromo-4-fluoroindoline-2,3-dione is 1S/C8H3BrFNO2/c9-3-1-2-4(10)5-6(3)11-8(13)7(5)12/h1-2H,(H,11,12,13) . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
7-Bromo-4-fluoroindoline-2,3-dione is a solid at room temperature . It has a molecular weight of 244.02 . The compound should be stored in a dry, room temperature environment .Mecanismo De Acción
The mechanism of action of 7-Bromo-4-fluoroindoline-2,3-dione is not yet fully understood. However, it is believed that the molecule interacts with proteins and enzymes in a variety of ways. For example, it has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. In addition, 7-Bromo-4-fluoroindoline-2,3-dione has been shown to interact with other proteins, such as transcription factors and histone deacetylases, which are involved in gene regulation.
Biochemical and Physiological Effects
The biochemical and physiological effects of 7-Bromo-4-fluoroindoline-2,3-dione are not yet fully understood. However, it has been shown to have a variety of effects on proteins and enzymes. For example, it has been shown to inhibit the activity of cytochrome P450 enzymes, which can lead to changes in drug metabolism. In addition, 7-Bromo-4-fluoroindoline-2,3-dione has been shown to affect the activity of transcription factors and histone deacetylases, which can lead to changes in gene expression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 7-Bromo-4-fluoroindoline-2,3-dione in lab experiments include its ability to be used as a building block for the synthesis of other molecules, its ability to be used as a reagent in a variety of chemical reactions, and its ability to be used in biochemical studies. The limitations of using 7-Bromo-4-fluoroindoline-2,3-dione in lab experiments include its potential toxicity and the need to use protective equipment when handling the compound.
Direcciones Futuras
The future directions for 7-Bromo-4-fluoroindoline-2,3-dione research include further studies on its mechanism of action, biochemical and physiological effects, and potential applications in drug discovery and development. In addition, further studies on its synthesis, stability, and toxicity are needed in order to optimize its use in lab experiments. Finally, further studies on its potential interactions with other proteins and enzymes are needed in order to better understand its role in biological processes.
Métodos De Síntesis
7-Bromo-4-fluoroindoline-2,3-dione can be synthesized through a two-step process. The first step involves the reaction of 7-bromoindoline-2,3-dione with a fluorinating agent, such as N-fluoro-N-methyl-sulfonyl-imide (FSI). This reaction produces 7-bromo-4-fluoroindoline-2,3-dione and a sulfonamide by-product. The second step involves the reduction of the sulfonamide by-product with a reducing agent, such as sodium borohydride. The result is 7-Bromo-4-fluoroindoline-2,3-dione.
Aplicaciones Científicas De Investigación
Síntesis de derivados de indol fluorados
7-Bromo-4-fluoroindoline-2,3-diona se puede utilizar en la síntesis de nuevos derivados de indol fluorados . La incorporación de flúor en la molécula objetivo puede influir en la reactividad, la selectividad y la actividad biológica . Este proceso se facilita mediante la síntesis asistida por microondas, que ofrece muchas ventajas como el control total de la reacción, excelentes rendimientos de producto, tiempo de reacción más corto y un procedimiento ecológico .
Intermediarios farmacéuticos
This compound puede servir como intermediario en la producción de productos farmacéuticos . Las propiedades únicas de los átomos de flúor, como la electronegatividad más alta, el tamaño relativamente cercano a un átomo de hidrógeno y la mayor estabilidad oxidativa, hidrolítica y térmica, hacen que los compuestos que contienen flúor sean de interés actual en la investigación farmacéutica .
Ciencia de materiales
Este compuesto también se puede utilizar en la investigación de ciencia de materiales . Los científicos con experiencia en áreas como la ciencia de la vida, la ciencia de los materiales, la síntesis química, la cromatografía y la investigación analítica pueden utilizar this compound en sus estudios .
Investigación biológica
This compound se puede utilizar en la investigación biológica . Su estructura química y propiedades únicas se pueden aprovechar en varios estudios biológicos .
Productos químicos finos
Este compuesto se puede utilizar en la producción de productos químicos finos
Safety and Hazards
Propiedades
IUPAC Name |
7-bromo-4-fluoro-1H-indole-2,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrFNO2/c9-3-1-2-4(10)5-6(3)11-8(13)7(5)12/h1-2H,(H,11,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTHDRAOYSKYFRW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1F)C(=O)C(=O)N2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrFNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60745167 |
Source


|
| Record name | 7-Bromo-4-fluoro-1H-indole-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60745167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.02 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1245648-36-5 |
Source


|
| Record name | 7-Bromo-4-fluoro-1H-indole-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60745167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1H-Pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B572306.png)
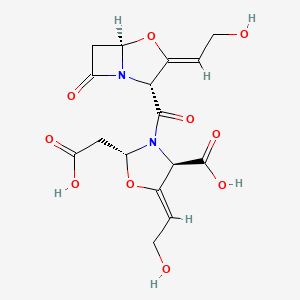
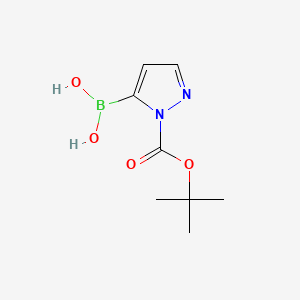


![2-(4-Chlorophenyl)-5,6-dihydrobenzo[d]thiazol-7(4H)-one](/img/structure/B572313.png)

